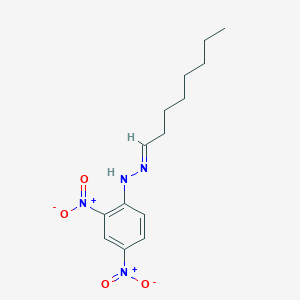

Octanal 2,4-dinitrophenylhydrazone

Overview

Description

Octanal 2,4-dinitrophenylhydrazone is an analytical standard used to test its efficacy against various bacterial strains . It is also known by the synonyms Caprylic aldehyde-2,4-DNPH and Octyl aldehyde-2,4-DNPH .

Synthesis Analysis

2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing reagent used for the analysis of aldehydes or ketones . During the derivatization, an excess amount of DNPH is added to a sample, and a large part of it remains unreacted .Molecular Structure Analysis

The linear formula of this compound is CH3(CH2)6CH=NNHC6H3(NO2)2 . Its molecular weight is 308.33 . DFT calculations have optimized the molecular geometry and estimated the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy of these compounds .Chemical Reactions Analysis

The reaction of 2,4-DNPH with carbonyl compounds has been studied . The reaction mechanism involves the addition of the hydrazine to the carbonyl group to form a hydrazone .Physical and Chemical Properties Analysis

This compound has a melting point of 98-101°C . It is an analytical standard with an assay of ≥98.5% (HPLC/CHN) . The density is 1.23g/cm3, and it has a boiling point of 446.7ºC at 760mmHg .Scientific Research Applications

Base-Catalysed Regeneration

Octanal 2,4-dinitrophenylhydrazone is involved in the base-catalysed regeneration of carbonyl compounds. A study indicated that the stability of 2,4-dinitrophenylhydrazones of octanal and other aldehydes can be utilized in the presence of potassium bicarbonate to yield a steam-volatile oil consisting mainly of the corresponding carbonyl compound (O'donnell, 1968).

Analytical Applications

This compound plays a significant role in the gas-liquid chromatographic analysis of carbonyl compounds. This derivative has been used for flavor analysis, as demonstrated in a study where 2,4-dinitrophenylhydrazones were analyzed by gas-liquid chromatography (Kallio, Linko & Kaitaranta, 1972).

Food Science Research

In food science, this compound is used for the quantitative analysis of aldehydes in citrus oils. This method helps in understanding the compositional differences in citrus oils, as found in a study where major and minor carbonyl components in citrus oils were analyzed (Braddock & Kesterson, 1976).

Environmental Analysis

This derivative is also used in environmental analysis. For instance, a study demonstrated the identification of carbonyl compounds in ambient air as 2,4-dinitrophenylhydrazones, which helps in understanding air quality and pollution levels (Grosjean, 1982).

Safety and Hazards

Octanal 2,4-dinitrophenylhydrazone is classified as non-combustible . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to avoid inhalation of dusts, substance contact, and to ensure adequate ventilation .

Mechanism of Action

Target of Action

Octanal 2,4-dinitrophenylhydrazone, also known as 2,4-dinitro-N-[(E)-octylideneamino]aniline, has been used as an analytical standard to test its efficacy against various bacterial strains . The primary targets of this compound include penicillin-resistant S. pneumoniae (PRSP) , methicillin-resistant Staphylococcus aureus (MRSA) , and other streptococci . These bacteria are significant pathogens in human diseases, and resistance to common antibiotics makes them particularly challenging to treat.

Mode of Action

It’s known that the compound’s efficacy against these bacterial strains has been tested, with its minimum inhibitory concentrations (mic) determined .

Result of Action

This compound has shown efficacy against pneumococcal infections in local infection and mouse sepsis models . This suggests that the compound can lead to the inhibition or death of the targeted bacteria, thereby alleviating the infection.

Properties

IUPAC Name |

2,4-dinitro-N-[(E)-octylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-2-3-4-5-6-7-10-15-16-13-9-8-12(17(19)20)11-14(13)18(21)22/h8-11,16H,2-7H2,1H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPWOUSEWCCFDN-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1726-77-8 | |

| Record name | NSC402247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

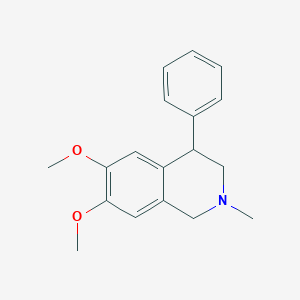

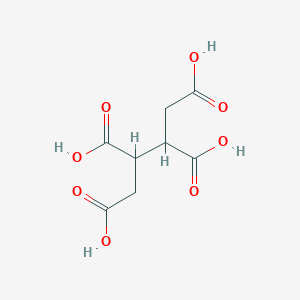

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)